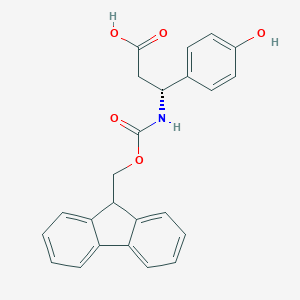

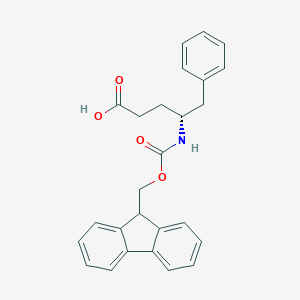

Ácido Fmoc-(R)-3-amino-3-(4-hidroxi-fenil)-propiónico

Descripción general

Descripción

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, also known as (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

El ácido Fmoc-®-3-amino-3-(4-hidroxi-fenil)-propiónico se utiliza a menudo en la síntesis de péptidos en fase sólida basada en Fmoc . Este método se utiliza comúnmente para la producción de péptidos, que son compuestos que consisten en dos o más aminoácidos unidos en una cadena. El grupo Fmoc actúa como un grupo protector para el aminoácido durante el proceso de síntesis .

Química medicinal

Los péptidos que contienen fenilglicina, que pueden sintetizarse utilizando ácido Fmoc-®-3-amino-3-(4-hidroxi-fenil)-propiónico, tienen amplias aplicaciones en química medicinal . Se han utilizado en el desarrollo de varios péptidos antimicrobianos, como las estreptograminas y los glucopéptidos .

Diseño de fármacos

Los ácidos bórico y sus ésteres, que potencialmente pueden sintetizarse a partir del ácido Fmoc-®-3-amino-3-(4-hidroxi-fenil)-propiónico, son compuestos muy considerados para el diseño de nuevos fármacos y dispositivos de administración de fármacos . Son particularmente adecuados para la terapia de captura de neutrones .

Ensayos biológicos

Los péptidos sintetizados utilizando ácido Fmoc-®-3-amino-3-(4-hidroxi-fenil)-propiónico han mostrado estabilidad en soluciones tampón utilizadas para ensayos biológicos . Esto los hace adecuados para su uso en diversas aplicaciones de investigación biológica .

Investigación bioquímica

El ácido Fmoc-®-3-amino-3-(4-hidroxi-fenil)-propiónico se utiliza a menudo en la investigación bioquímica debido a sus propiedades . Se puede utilizar para estudiar las propiedades de las proteínas y otras biomoléculas<a aria-label="3: El ácido Fmoc-®-3-amino-3-(4-hidroxi-fenil)-propiónico se utiliza a menudo

Mecanismo De Acción

Target of Action

The primary target of Fmoc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme found in nearly all aerobic forms of life . It catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate .

Mode of Action

Fmoc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid interacts with its target, HPPD, by inhibiting its function . HPPD is categorized within a class of oxygenase enzymes that usually utilize α-ketoglutarate and diatomic oxygen to oxygenate or oxidize a target molecule .

Biochemical Pathways

The inhibition of HPPD affects the catabolism of the amino acid tyrosine . This prevents the conversion of 4-hydroxyphenylpyruvate into homogentisate, which is a key precursor for the biosynthesis of both tocopherols and plastoquinone . Plastoquinone is a critical co-factor in the formation of carotenoids, which protect chlorophyll in plants from being destroyed by sunlight .

Pharmacokinetics

It’s known that the stereochemical stability of phenylglycine derivatives like this compound can be achieved by the choice of reaction conditions during synthesis .

Result of Action

The result of the action of Fmoc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is the inhibition of the HPPD enzyme . This leads to a disruption in the catabolism of tyrosine and the biosynthesis of tocopherols and plastoquinone . In plants, this can lead to a loss of chlorophyll due to the lack of protective carotenoids .

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJELJMCALKYCRN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375904 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-36-9 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511272-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

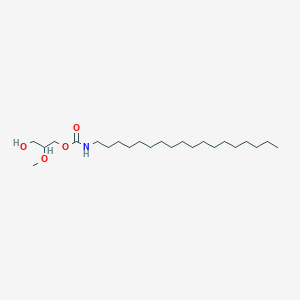

![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)

![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)